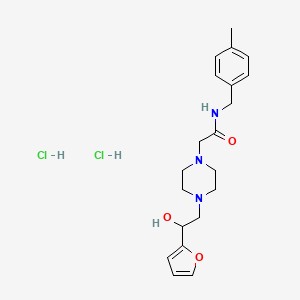

2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride" is a chemical entity that belongs to a class of compounds known as dibenzofuran-piperazine derivatives. These compounds have been the subject of research due to their potential biological activities, including antiplatelet and antibacterial properties. The compound is characterized by the presence of a furan moiety, a piperazine ring, and an acetamide group, which are common structural features in this class of compounds.

Synthesis Analysis

The synthesis of related dibenzofuran-piperazine derivatives typically involves the reaction of substituted piperazine derivatives with chloroacetamide precursors. In one study, N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide was treated with substituted piperazine derivatives to yield a novel series of compounds . Another approach for synthesizing similar compounds involved reacting aryl/aralkyl amines with 2-bromoacetylbromide to obtain N-aryl/aralkyl-2-bromoacetamides, which were then reacted with 2-furoyl-1-piperazine in the presence of K2CO3 to form the final products . These methods highlight the versatility of the synthetic routes available for creating a variety of dibenzofuran-piperazine derivatives.

Molecular Structure Analysis

The molecular structure of dibenzofuran-piperazine derivatives is confirmed using various analytical techniques. In the studies provided, the chemical structures were elucidated using 1H NMR, 13C NMR, mass spectral data, elemental analysis, and HPLC analysis . These techniques provide detailed information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall molecular geometry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. The specific reactions and conditions used in the synthesis affect the yield and purity of the final product. The reaction of N-aryl/aralkyl-2-bromoacetamides with 2-furoyl-1-piperazine is a key step in producing the desired acetamide derivatives . The choice of solvents, reagents, and catalysts, such as K2CO3, plays a significant role in the success of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzofuran-piperazine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential use as therapeutic agents. The antibacterial activity of these compounds suggests that they possess the necessary chemical properties to interact with bacterial cells. The cytotoxicity data also provide insight into the safety profile of these compounds, with some derivatives showing low toxicity, indicating their potential for further development as drugs .

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation of Novel Derivatives

A novel series of compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives have been synthesized, demonstrating the versatility of furan-2-yl derivatives in medicinal chemistry. These compounds were evaluated for their antidepressant and antianxiety activities, highlighting the therapeutic potential of structurally related molecules (J. Kumar et al., 2017).

Bioactive Metabolites from Marine Actinobacteria

Research has identified bioactive metabolites, including compounds structurally related to the query chemical, from marine actinobacteria. These metabolites have shown cytotoxic activities, suggesting the potential for the development of novel therapeutic agents (M. P. Sobolevskaya et al., 2007).

Antihypertensive Agent Synthesis and Evaluation

A study described the design and synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts as potential dual antihypertensive agents, showcasing the application of piperazine derivatives in addressing cardiovascular diseases (Pavlína Marvanová et al., 2016).

Exploration of Piperazine and 1,4-Diazepanes as Antipsychotics

Conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors have been synthesized, including aminomethylbenzo[b]furanones as potential antipsychotic drugs. These compounds highlight the importance of structural optimization in drug discovery (E. Raviña et al., 2000).

Development of Diabetes and Alzheimer's Disease Drug Candidates

The synthesis of multi-functional derivatives of 2-furoic piperazide has demonstrated significant inhibitory potential against enzymes related to type 2 diabetes and Alzheimer's disease, indicating the therapeutic versatility of furan-piperazine compounds (M. Abbasi et al., 2018).

Eigenschaften

IUPAC Name |

2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3.2ClH/c1-16-4-6-17(7-5-16)13-21-20(25)15-23-10-8-22(9-11-23)14-18(24)19-3-2-12-26-19;;/h2-7,12,18,24H,8-11,13-15H2,1H3,(H,21,25);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFKNAAYYBRMGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)

![N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2514356.png)

![(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514358.png)

![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride](/img/no-structure.png)

![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2514362.png)

![3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2514365.png)

![N-(1-cyanocyclohexyl)-2-{4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-N-methylacetamide](/img/structure/B2514369.png)

![(5-Methyl-1-phenylpyrazol-4-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2514370.png)